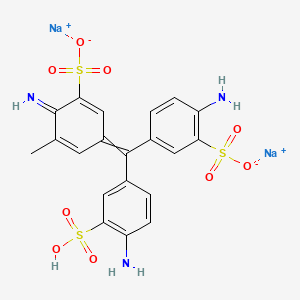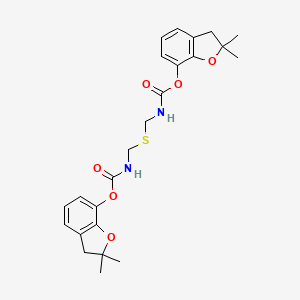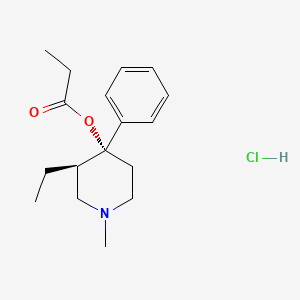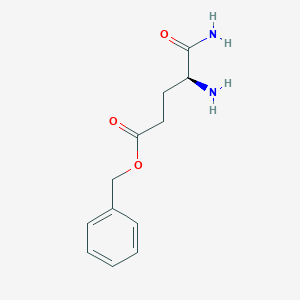
6,2'-Dimethyladenosine5'-Monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,2’-Dimethyladenosine 5’-Monophosphate: is a modified nucleoside monophosphate It is a derivative of adenosine monophosphate, where methyl groups are added at the 6th and 2’-positions of the adenosine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the pH is carefully controlled to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of 6,2’-Dimethyladenosine 5’-Monophosphate may involve large-scale methylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as:
Purification: Using chromatography techniques to separate the desired product from by-products.
Crystallization: To obtain the compound in a pure, solid form.
Quality Control: Ensuring the product meets the required specifications for research or pharmaceutical use.
化学反応の分析
Types of Reactions
6,2’-Dimethyladenosine 5’-Monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as thiols or amines under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized analogs.
科学的研究の応用
6,2’-Dimethyladenosine 5’-Monophosphate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 6,2’-Dimethyladenosine 5’-Monophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The methyl groups at the 6th and 2’-positions can influence the compound’s binding affinity and specificity, modulating its biological activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
Adenosine Monophosphate: The parent compound without methyl groups.
N6-Methyladenosine: Methylation at the 6th position only.
2’-O-Methyladenosine: Methylation at the 2’-position only.
Uniqueness
6,2’-Dimethyladenosine 5’-Monophosphate is unique due to the presence of methyl groups at both the 6th and 2’-positions. This dual methylation can significantly alter its chemical and biological properties compared to other similar compounds, making it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C20H17N3Na2O9S3 |
|---|---|
分子量 |
585.5 g/mol |
IUPAC名 |
disodium;3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
WZRZTHMJPHPAMU-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)

![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)


![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
